Welcome to the BenchChem Online Store!
molecular formula C7H10O2 B1310457 (2,5-Dimethylfuran-3-yl)methanol CAS No. 1003-96-9

(2,5-Dimethylfuran-3-yl)methanol

Cat. No. B1310457
M. Wt: 126.15 g/mol
InChI Key: YZKVNZQOYBRCPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05112848

Procedure details

To a stirred solution of 3-carbomethoxy-2,5-dimethylfuran (2.5 g, 16.2 mmol) in methylene chloride (distilled from CaH) at -20° C., under N2, was added 2.5 eq of DIBAL (1M in CH2Cl2). After 1 h, the dry ice/acetonitrile bath was removed and 60 mL of 10% HCl was added dropwise. The organic layer was separated, dried over MgSO4, and evaporated. The residue was chromatographed (silica gel, 60% ether/hexane) to yield 1.3 g of 2,5-dimethyl-3- hydroxymethylfuran.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:9]=[C:8]([CH3:10])[O:7][C:6]=1[CH3:11])(OC)=[O:2].CC(C[AlH]CC(C)C)C>C(Cl)Cl>[CH3:11][C:6]1[O:7][C:8]([CH3:10])=[CH:9][C:5]=1[CH2:1][OH:2]

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
C(=O)(OC)C1=C(OC(=C1)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the dry ice/acetonitrile bath was removed
ADDITION
Type
ADDITION
Details
60 mL of 10% HCl was added dropwise
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed (silica gel, 60% ether/hexane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC=1OC(=CC1CO)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: CALCULATEDPERCENTYIELD 63.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.